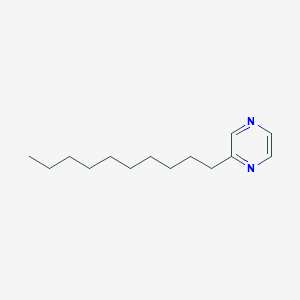
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is an organosulfur compound. It is a derivative of thiobenzoic acid, which is known for its applications in various chemical reactions and processes. This compound is characterized by the presence of a thiocarboxylic acid group and a morpholinoethyl ester group, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride can be synthesized through the reaction of thiobenzoic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction typically involves the formation of an ester bond between the carboxylic acid group of thiobenzoic acid and the hydroxyl group of 2-morpholinoethanol. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in synthetic chemistry and industrial processes .
Wissenschaftliche Forschungsanwendungen
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and photochemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiobenzoic acid O-2-morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form reactive intermediates, which can then interact with other molecules. The formation of a 1,4-diradical intermediate has been observed in photochemical studies, indicating its potential reactivity and applications in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiobenzoic acid O-ethyl ester
- Thiobenzoic acid O-methyl ester
- Thiobenzoic acid O-phenyl ester
Uniqueness
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiobenzoic acid esters and suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
109506-39-0 |
|---|---|
Molekularformel |
C13H18ClNO2S |
Molekulargewicht |
287.81 g/mol |
IUPAC-Name |
O-(2-morpholin-4-ium-4-ylethyl) benzenecarbothioate;chloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c17-13(12-4-2-1-3-5-12)16-11-8-14-6-9-15-10-7-14;/h1-5H,6-11H2;1H |
InChI-Schlüssel |
BYDSAXGPOLGRNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CCOC(=S)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


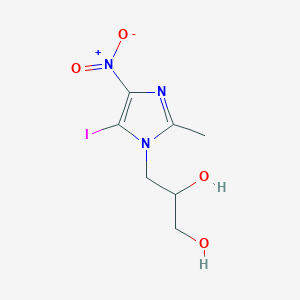


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)

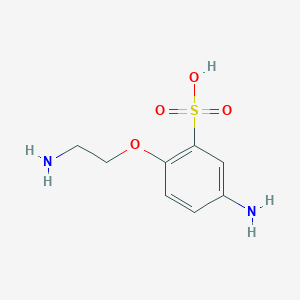
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
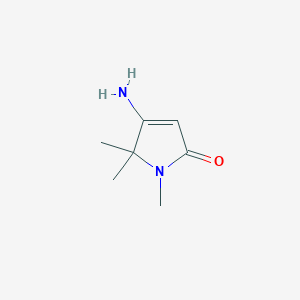
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
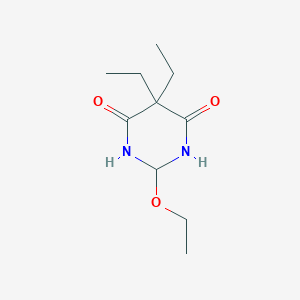
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

